Cyclopentanecarboxylic acid, 2-[(4'-amino[1,1'-biphenyl]-4-yl)carbonyl]-, methyl ester, (1R,2R)-
Overview
Description
“Cyclopentanecarboxylic acid, 2-[(4’-amino[1,1’-biphenyl]-4-yl)carbonyl]-, methyl ester, (1R,2R)-” is a complex organic compound . The base compound, Cyclopentanecarboxylic acid, is a colorless nonvolatile oil .
Synthesis Analysis
Cyclopentanecarboxylic acid can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . An alternative route involves base-induced ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid .Molecular Structure Analysis
The molecular structure of the base compound, Cyclopentanecarboxylic acid, is C5H9CO2H . For the complete structure of “Cyclopentanecarboxylic acid, 2-[(4’-amino[1,1’-biphenyl]-4-yl)carbonyl]-, methyl ester, (1R,2R)-”, more specific data would be required.Physical And Chemical Properties Analysis
Cyclopentanecarboxylic acid has a molar mass of 114.144 g·mol −1, appears as a colorless oil, and has a density of 1.0510 g/cm 3 . It has a melting point of −7 °C and a boiling point of 212 °C .Scientific Research Applications
- The synthesis and evaluation of a new anion receptor based on the 4-amido-1,8-naphthalimide scaffold have been explored . Specifically, the amide N–H group in this compound acts as an enhanced hydrogen bond donor. However, its ability to participate in the binding of simple anions is somewhat restricted. Understanding these interactions can contribute to the design of novel anion receptors for applications in molecular recognition and sensing.
- Researchers have focused on the total synthesis of complex tricyclic diterpenoid alkaloids with intricate three-dimensional spatial structures . While the specific compound you mentioned is not directly discussed, this field highlights the importance of synthesizing natural products for their potential biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. Investigating the synthesis of related compounds could lead to valuable insights.
- N-monomethyl amines serve as crucial building blocks in the synthesis of various compounds, such as dyes, surfactants, pharmaceuticals, agrochemicals, and materials . Although the compound you mentioned is not explicitly covered, understanding selective methylation reactions can guide the development of efficient synthetic routes for related molecules. These reactions play a pivotal role in creating diverse chemical libraries.
Supramolecular Chemistry: Anion Binding
Natural Product Synthesis
Selective Methylation Reactions
Safety and Hazards
properties
IUPAC Name |
methyl (1R,2R)-2-[4-(4-aminophenyl)benzoyl]cyclopentane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-24-20(23)18-4-2-3-17(18)19(22)15-7-5-13(6-8-15)14-9-11-16(21)12-10-14/h5-12,17-18H,2-4,21H2,1H3/t17-,18-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOERXLWVJMDHDW-QZTJIDSGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC1C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC[C@H]1C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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